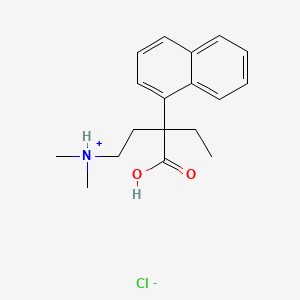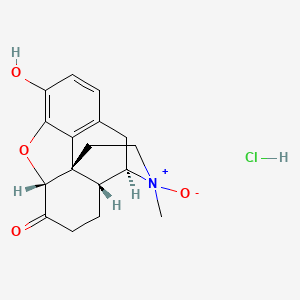![molecular formula C9H58N13O15P5 B13785800 Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, decaammonium salt CAS No. 67785-99-3](/img/structure/B13785800.png)
Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, decaammonium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, decaammonium salt is a complex organophosphorus compound. It is known for its strong chelating properties, making it useful in various industrial and scientific applications. The compound is often used in water treatment, detergents, and as a scale inhibitor due to its ability to bind with metal ions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, decaammonium salt typically involves the reaction of diethylenetriamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled pH conditions to ensure the formation of the desired product. The process can be summarized as follows:
Reactants: Diethylenetriamine, formaldehyde, phosphorous acid.
Conditions: Controlled pH, typically acidic.
Procedure: The reactants are mixed and heated to facilitate the reaction, leading to the formation of the phosphonic acid derivative.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Reactant Mixing: Continuous mixing of diethylenetriamine, formaldehyde, and phosphorous acid.
Reaction Control: Maintaining optimal temperature and pH to drive the reaction to completion.
Purification: The product is purified through crystallization or other separation techniques to obtain the decaammonium salt form.
Análisis De Reacciones Químicas
Types of Reactions
Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, decaammonium salt undergoes various chemical reactions, including:
Chelation: Forms stable complexes with metal ions.
Oxidation: Can be oxidized under specific conditions to form phosphonate derivatives.
Substitution: Reacts with other compounds to substitute the phosphonomethyl groups.
Common Reagents and Conditions
Chelation: Metal ions such as calcium, magnesium, and iron.
Oxidation: Oxidizing agents like hydrogen peroxide.
Substitution: Various organic reagents under controlled conditions.
Major Products
Chelation: Metal-phosphonate complexes.
Oxidation: Phosphonate derivatives.
Substitution: Substituted phosphonic acid derivatives.
Aplicaciones Científicas De Investigación
Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, decaammonium salt has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent in analytical chemistry to remove metal ions from solutions.
Biology: Investigated for its potential in inhibiting enzymes that require metal ions as cofactors.
Medicine: Explored for use in radiopharmaceuticals due to its ability to target specific tissues.
Industry: Utilized in water treatment, detergents, and as a scale inhibitor in various industrial processes.
Mecanismo De Acción
The compound exerts its effects primarily through chelation, where it binds to metal ions, forming stable complexes. This chelation process can inhibit the activity of metal-dependent enzymes and prevent the formation of scale in industrial systems. The molecular targets include metal ions such as calcium, magnesium, and iron, which are essential for various biological and industrial processes.
Comparación Con Compuestos Similares
Similar Compounds
Diethylenetriaminepentamethylenephosphonic acid heptasodium salt: Similar structure but different counterions.
Ethylenediaminetetramethylenephosphonic acid: Another phosphonic acid derivative with similar chelating properties.
Nitrilotri(methylenephosphonic acid): A simpler phosphonic acid with fewer phosphonomethyl groups.
Uniqueness
Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, decaammonium salt is unique due to its high number of phosphonomethyl groups, which enhances its chelating ability and makes it particularly effective in applications requiring strong metal ion binding.
Propiedades
Número CAS |
67785-99-3 |
|---|---|
Fórmula molecular |
C9H58N13O15P5 |
Peso molecular |
743.51 g/mol |
Nombre IUPAC |
azane;[bis[2-[bis(phosphonomethyl)amino]ethyl]amino]methylphosphonic acid |
InChI |
InChI=1S/C9H28N3O15P5.10H3N/c13-28(14,15)5-10(1-3-11(6-29(16,17)18)7-30(19,20)21)2-4-12(8-31(22,23)24)9-32(25,26)27;;;;;;;;;;/h1-9H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24)(H2,25,26,27);10*1H3 |
Clave InChI |
NOPBMTCRKASJLK-UHFFFAOYSA-N |
SMILES canónico |
C(CN(CP(=O)(O)O)CP(=O)(O)O)N(CCN(CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O.N.N.N.N.N.N.N.N.N.N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


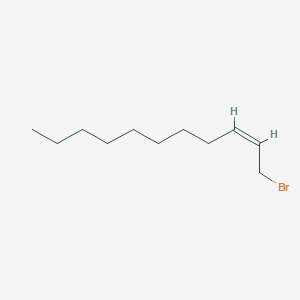
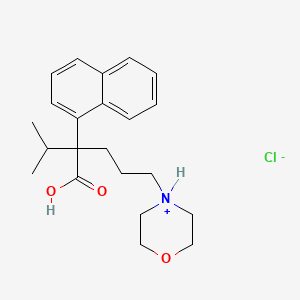


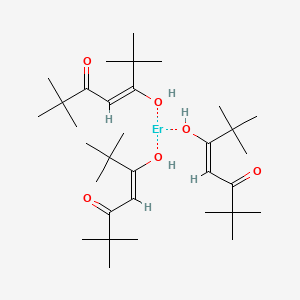

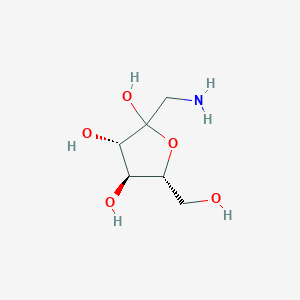


![2-Bromo-5-oxobicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B13785777.png)

